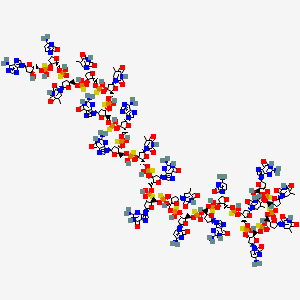![molecular formula C57H104O9 B585781 Tri[(16-hydroxy)oléoyl]glycérol CAS No. 1346606-52-7](/img/new.no-structure.jpg)
Tri[(16-hydroxy)oléoyl]glycérol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri[(16-hydroxy)oleoyl]glycerol is a naturally occurring lipid molecule found in marine organisms such as fish, krill, and squid. It is an isomeric analogue of ricinolein, the main constituent of castor oil, and is the triglyceride of ricinoleic acid . This compound has gained significant attention due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
Tri[(16-hydroxy)oleoyl]glycerol has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of lipid structures and properties.
Biology: Investigated for its role in cellular processes and as a component of cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mécanisme D'action
Target of Action
Tri[(16-hydroxy)oleoyl]glycerol, also known as a triacylglycerol, primarily targets the lipid metabolism in the body . The position of fatty acids in the triacylglycerol (TAG) molecule determines the physical properties of the fat, which affects its absorption, metabolism, and distribution into tissues .
Mode of Action
It is known that the structure of triacylglycerols can be manipulated by the process of interesterification, which can change the physical characteristics of a fat without the generation of trans-fatty acids .
Biochemical Pathways
Tri[(16-hydroxy)oleoyl]glycerol is involved in the metabolism of triacylglycerols . When a chylomicron encounters the enzyme lipoprotein lipase, triacylglycerols are broken down by hydrolysis into fatty acids and glycerol . These breakdown products then pass through capillary walls to be used for energy by cells or stored in adipose tissue as fat .
Pharmacokinetics
It is known that the physical properties of a fat, determined by the position of fatty acids in the tag molecule, affect its absorption and metabolism .
Result of Action
The action of Tri[(16-hydroxy)oleoyl]glycerol results in the breakdown of triacylglycerols into fatty acids and glycerol . These breakdown products can be used for energy by cells or stored in adipose tissue as fat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds in the fatty acid chains.
Industrial Production Methods
Industrial production of Tri[(16-hydroxy)oleoyl]glycerol involves the extraction of the compound from natural sources such as marine organisms. The extraction process includes steps like solvent extraction, purification, and concentration. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated triglycerides.
Substitution: Formation of various substituted triglycerides depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ricinolein: The main constituent of castor oil, similar in structure but with different fatty acid chains.
Triolein: A triglyceride composed of oleic acid, lacking the hydroxyl group present in Tri[(16-hydroxy)oleoyl]glycerol.
Trilinolein: A triglyceride composed of linoleic acid, differing in the degree of unsaturation.
Uniqueness
Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of the hydroxyl group on the fatty acid chain, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1346606-52-7 |
|---|---|
Formule moléculaire |
C57H104O9 |
Poids moléculaire |
933.45 |
Nom IUPAC |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
Clé InChI |
AHVSXRZCBLACAT-ZLUULJOASA-N |
SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)







